molecular formula C22H26N4OS B2497844 N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-41-0

N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No. B2497844
CAS RN: 422532-41-0
M. Wt: 394.54
InChI Key: BYVAMTMKUFPIDN-UHFFFAOYSA-N
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Description

Quinazolin-4-one derivatives, including those related to N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, are important compounds in organic, medicinal, and pharmaceutical chemistry. Their wide synthetic and pharmacological potential makes them significant for various applications, excluding drug use and dosage-related aspects as per your request (Vaskevych, Dekhtyar, & Vovk, 2023).

Synthesis Analysis

The synthesis of quinazoline derivatives often involves cyclizations of alkenyl(alkynyl)-functionalized quinazolinones, a method that allows for the construction of complex polyheterocyclic structures. This approach is efficient for generating N- and N,S-heterocycles, crucial for developing compounds with specific chemical and biological properties (Vaskevych, Dekhtyar, & Vovk, 2023).

Molecular Structure Analysis

Quinazoline derivatives exhibit a wide range of molecular structures, offering significant synthetic flexibility. The structural and electronic effects of substituents play a critical role in determining the regio- and stereoselectivity of cyclizations, crucial for the synthesis of N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide and related compounds (Vaskevych, Dekhtyar, & Vovk, 2023).

Chemical Reactions and Properties

The quinazoline core is known for its reactivity, allowing for various chemical transformations. These include nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are pivotal in the synthesis and modification of quinazoline derivatives for tailored chemical properties (Tamatam, Kim, & Shin, 2023).

Physical Properties Analysis

Quinazoline derivatives' physical properties, such as melting points and solubility, vary significantly with the nature and position of substituents on the quinazoline nucleus. These properties are essential for determining the compounds' suitability for specific applications, including materials science and pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, are influenced by their molecular structure. This includes their reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical reactions essential for their functionalization and application in diverse fields (M. Faisal & A. Saeed, 2021).

Scientific Research Applications

Antitumor Activities

Quinazolinone derivatives have shown extensive-spectrum antitumor efficiency against various tumor cell lines, including renal, lung, and leukemia cancer cell lines. Compounds based on the quinazolinone scaffolds have demonstrated remarkable broad-spectrum antitumor activity, significantly more active than known drugs in some cases, and have exhibited specific effectiveness against renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer cell lines (Mohamed et al., 2016); (Ibrahim A. Al-Suwaidan et al., 2013).

Antimicrobial and Antiviral Activities

Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing good antimicrobial effects against various bacterial strains. Additionally, novel (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation displayed weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting potential antiviral applications (Hui Luo et al., 2012).

EGFR/HER2 Inhibitors

Quinazoline derivatives have also been investigated for their role as dual EGFR/HER2 inhibitors, showing high activity against lung cancer cell lines and significant inhibitory effect on EGFR tyrosine kinase enzyme. This highlights the potential of these compounds in cancer therapy targeting specific receptor tyrosine kinases (M. Alsaid et al., 2017).

properties

IUPAC Name

N-butyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-2-3-14-23-20(27)16-28-22-25-19-12-8-7-11-18(19)21(26-22)24-15-13-17-9-5-4-6-10-17/h4-12H,2-3,13-16H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVAMTMKUFPIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

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